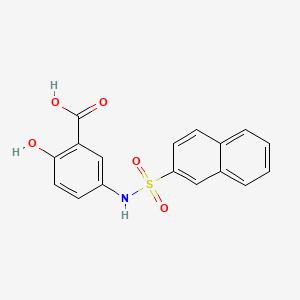

2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of compounds related to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” is often characterized by extensive hydrogen-bonding and potential for supramolecular assembly. For example, salts of 2,2′-biimidazole with 5-sulfosalicylic acid show three-dimensional network structures with significant hydrogen bonding and π-π interactions.Chemical Reactions Analysis

The chemical reactions involving compounds with similar structures to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” include electrochemical cleavage, where the position of the sulfo substituent and the pH significantly impact the behavior of these compounds. The electrochemical reduction of azo compounds leads to the formation of amino salicylic acid and sulfanilic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to “2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid” can be inferred from their reactivity and molecular interactions. For instance, the antimicrobial activity of sulfonamides based on hydroxybenzaldehyde and hydroxybenzoic acid scaffolds indicates that the presence of sulfo and hydroxy groups can impart significant biological activity.科学的研究の応用

Organic Synthesis

2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid has been found to be an efficient organocatalyst for the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . This process uses 10 mol% of 2-HSBA as an organocatalyst under solvent-free reaction conditions at 100°C .

Preparation of Bioactive Compounds

1-Amidoalkyl-2-naphthols, which can be synthesized using 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, are very important precursors for the preparation of significant bioactive 1-aminomalkyl-2-naphthols via amide hydrolysis . These compounds exhibit depressor, hypotensive, and bradycardia effects in humans .

Coordination Chemistry

Schiff bases from 2-hydroxy-1-naphthaldehyde, which is structurally similar to 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, have often been used as chelating ligands in the field of coordination chemistry .

Photochromic and Thermochromic Characteristics

The Schiff base compounds can be classified by their photochromic and thermochromic characteristics . This suggests potential applications of 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid in the development of photochromic and thermochromic materials.

Catalytic Organic Transformations

1-Amidoalkyl-2-naphthols, which can be synthesized using 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, have applications in asymmetric synthesis and catalytic organic transformations .

Chiral Shift Reagents

1-Amidoalkyl-2-naphthols, which can be synthesized using 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid, can be used as chiral shift reagents for carboxylic acids .

作用機序

Target of Action

It has been reported that the compound can efficiently catalyze the one-pot three-component synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones . This suggests that the compound may interact with multiple targets, including substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea .

Mode of Action

The compound acts as an efficient organocatalyst in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . It facilitates the three-component process of substituted benzaldehydes, 2-naphthol, and amides (benzamide and acetamide) or urea

Biochemical Pathways

The compound’s role as an organocatalyst suggests it may influence various biochemical reactions, particularly those involved in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4h)-ones .

Result of Action

The compound’s action results in the synthesis of a wide variety of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones . These products were obtained in 82–97% yields

Action Environment

The environment significantly influences the action of 2-Hydroxy-5-(naphthalene-2-sulfonamido)benzoic acid. The compound was found to be most effective as an organocatalyst under solvent-free reaction conditions (SFRCs) at 100 °C . Additionally, the best results for the preparation of 3,4-disubstituted isoxazol-5(4H)-ones were achieved using 15 mol% of the compound under aqueous conditions at room temperature .

Safety and Hazards

特性

IUPAC Name |

2-hydroxy-5-(naphthalen-2-ylsulfonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13NO5S/c19-16-8-6-13(10-15(16)17(20)21)18-24(22,23)14-7-5-11-3-1-2-4-12(11)9-14/h1-10,18-19H,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNBJQNUBOQTKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC(=C(C=C3)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-[(2-naphthylsulfonyl)amino]benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Chlorophenyl)-5-methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755696.png)

![2-(4-Fluorophenyl)-5-methyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755704.png)

![7-(2-Chlorophenyl)-5-methyl-2-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755705.png)

![5-Methyl-2-pyridin-3-yl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755709.png)

![5-methyl-7-(3-nitrophenyl)-2-(thiophen-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755717.png)

![7-(2-Ethoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755722.png)

![2-(2-chlorophenyl)-7-(3-hydroxyphenyl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755733.png)

![2-(3-hydroxypropyl)-7-(3-methoxyphenyl)-5-methyl-N-pyridin-3-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B7755737.png)

![4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]-2-methoxyphenol;tetrafluoroborate](/img/structure/B7755755.png)

![4-[(E)-2-(4,6-ditert-butylpyrylium-2-yl)ethenyl]-2-methoxyphenol;tetrafluoroborate](/img/structure/B7755762.png)

![(2E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methylphenyl)sulfonyl]-3-phenylacrylamide](/img/structure/B7755770.png)

![[(4-{[(4-Ethylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B7755781.png)

![2-[(4,5-Diphenyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B7755798.png)